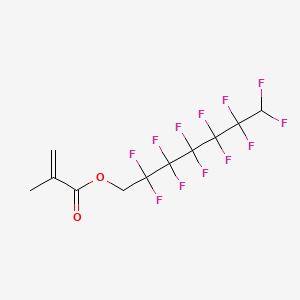

1H,1H,7H-Dodecafluoroheptyl methacrylate

Description

The exact mass of the compound 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F12O2/c1-4(2)5(24)25-3-7(14,15)9(18,19)11(22,23)10(20,21)8(16,17)6(12)13/h6H,1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJKHMSPWWGBKTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF2HC5F10CH2OC(O)C(CH3)=CH2, C11H8F12O2 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ester | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25656-09-1 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25656-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70177132 | |

| Record name | (6H-Perfluorohexyl)methyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2261-99-6 | |

| Record name | 1,1,7-Trihydrododecafluoroheptyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2261-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002261996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6H-Perfluorohexyl)methyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 1H,1H,7H-Dodecafluoroheptyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1H,1H,7H-dodecafluoroheptyl methacrylate (DFHMA), a fluorinated monomer with applications in the development of advanced materials, including hydrophobic coatings and biomedical devices. This document details the underlying chemical principles, experimental procedures, and analytical characterization of DFHMA.

Introduction

This compound (DFHMA) is a valuable monomer in polymer chemistry due to the unique properties conferred by its highly fluorinated alkyl chain. These properties include significant hydrophobicity, low surface energy, and chemical resistance.[1][2][3][4] Such characteristics make polymers derived from DFHMA suitable for a wide range of applications, from specialty coatings to materials used in drug delivery and medical implants. This guide outlines a reliable method for the laboratory-scale synthesis and purification of high-purity DFHMA.

Synthesis of this compound

The most common and efficient method for the synthesis of DFHMA is the esterification of 1H,1H,7H-dodecafluoro-1-heptanol with methacryloyl chloride. This reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine, which acts as a scavenger for the hydrochloric acid byproduct.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the methacryloyl chloride. The tertiary amine base then deprotonates the resulting oxonium ion and also neutralizes the HCl formed, driving the reaction to completion.

Experimental Protocol

This protocol is based on established procedures for the synthesis of similar fluorinated esters.

Materials:

-

1H,1H,7H-dodecafluoro-1-heptanol

-

Methacryloyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Magnesium sulfate (MgSO4), anhydrous

-

Inhibitor (e.g., 4-methoxyphenol, MEHQ)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere is charged with 1H,1H,7H-dodecafluoro-1-heptanol and anhydrous dichloromethane.

-

Addition of Base: The solution is cooled in an ice bath, and triethylamine is added dropwise with stirring.

-

Addition of Acyl Chloride: Methacryloyl chloride is added dropwise from the dropping funnel to the cooled, stirred solution over a period of 30-60 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

-

Work-up: The reaction mixture is filtered to remove the triethylammonium chloride salt. The filtrate is then washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. A small amount of inhibitor should be added to the crude product to prevent polymerization.

Stoichiometry and Yield

| Reactant/Reagent | Molar Ratio |

| 1H,1H,7H-dodecafluoro-1-heptanol | 1.0 |

| Methacryloyl chloride | 1.1 - 1.2 |

| Triethylamine | 1.2 - 1.5 |

An expected yield for this type of reaction, after purification, is in the range of 70-85%. For a similar synthesis of 1H,1H,7H-dodecafluoroheptyl pentafluorobenzoate, a yield of 77% was reported after distillation.

Purification of this compound

Purification of the crude product is crucial to remove unreacted starting materials, byproducts, and any oligomers that may have formed. Vacuum distillation is the preferred method for the purification of DFHMA.

Purification Workflow

Experimental Protocol for Vacuum Distillation

Equipment:

-

Short-path distillation apparatus

-

Vacuum pump

-

Heating mantle with stirrer

-

Cold trap

Procedure:

-

The crude DFHMA, containing an inhibitor, is placed in the distillation flask.

-

The apparatus is assembled and evacuated to the desired pressure.

-

The flask is gently heated with stirring.

-

Fractions are collected based on their boiling points at the given pressure. The pure DFHMA fraction is collected at a stable temperature.

-

The purified product should be stored with an inhibitor in a cool, dark place to prevent polymerization.

| Physical Property | Value |

| Boiling Point | 112 °C (at atmospheric pressure) |

| Density | 1.536 g/mL |

Characterization

The identity and purity of the synthesized DFHMA should be confirmed using standard analytical techniques.

Spectroscopic Data

| Technique | Expected Peaks |

| ¹H NMR | Signals corresponding to the vinyl protons, the methyl group protons, and the methylene protons adjacent to the ester oxygen and the fluorinated chain. |

| ¹⁹F NMR | Multiple signals corresponding to the different fluorine environments in the dodecafluoroheptyl chain. |

| IR Spectroscopy | Characteristic peaks for the C=O stretch of the ester, C=C stretch of the alkene, and strong C-F stretching bands. |

Links to publicly available spectral data can be found on platforms like PubChem.

Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for assessing the purity of the final product and for identifying any residual impurities.

Safety Considerations

-

Fluorinated compounds should be handled with care in a well-ventilated fume hood.

-

Methacryloyl chloride is corrosive and lachrymatory; appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Triethylamine is a flammable and corrosive liquid.

-

Vacuum distillation should be performed behind a safety shield.

This guide provides a comprehensive framework for the successful synthesis and purification of this compound. Researchers are encouraged to consult relevant safety data sheets (SDS) for all chemicals used and to perform a thorough risk assessment before commencing any experimental work.

References

An In-depth Technical Guide to the Physicochemical Properties of 1H,1H,7H-Dodecafluoroheptyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1H,1H,7H-Dodecafluoroheptyl methacrylate (CAS No. 2261-99-6). It is intended to be a valuable resource for professionals in research, materials science, and drug development who are interested in the applications and characteristics of this fluorinated acrylate monomer. The information presented is compiled from various chemical data sources and includes key physical constants, experimental protocols, and process visualizations.

Core Physicochemical Properties

This compound is a specialized monomer known for its highly hydrophobic nature and chemical resistance, properties conferred by its significant fluorine content.[1][2][3] These characteristics make it a valuable component in the synthesis of polymers for advanced coatings, low surface energy films, and other specialty applications. The monomer is typically a clear, colorless to light yellow liquid.[1][4]

The following tables summarize the key physicochemical properties of this compound. Data from multiple sources are presented to provide a comprehensive view.

| Identifier | Value | Reference |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 2-methylprop-2-enoate | [5] |

| CAS Number | 2261-99-6 | [1][5][6] |

| Molecular Formula | C11H8F12O2 | [1][6] |

| Molecular Weight | 400.16 g/mol | [1][6] |

| EINECS Number | 218-863-9 | [1][5] |

| Physical Property | Value | Reference |

| Physical State | Clear Liquid | [1][4] |

| Boiling Point | 112 °C | [1][4][7] |

| 208.2 ± 40.0 °C at 760 mmHg | [6] | |

| Density | 1.536 g/cm³ | [1][4][7] |

| 1.5 ± 0.1 g/cm³ | [6] | |

| Refractive Index (n20/D) | 1.349 | [1][4][7] |

| 1.331 | [6] | |

| Flash Point | 104 °C | [1][4][7] |

| 77.7 ± 22.2 °C | [6] | |

| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C | [6] |

| LogP | 7.08 | [6] |

| Storage Temperature | Keep Cold | [1][6][7] |

Experimental Protocols

The synthesis of this compound can be achieved through the esterification of 1H,1H,7H-Dodecafluoroheptan-1-ol with methacryloyl chloride in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the HCl byproduct. This is a common and effective method for producing acrylate and methacrylate esters.

Materials:

-

1H,1H,7H-Dodecafluoroheptan-1-ol

-

Methacryloyl chloride

-

Triethylamine (TEA)

-

Anhydrous dichloromethane (DCM) as solvent

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 1H,1H,7H-Dodecafluoroheptan-1-ol in anhydrous DCM.

-

Add triethylamine to the solution (approximately 1.1 molar equivalents relative to the alcohol).

-

Cool the flask to 0 °C in an ice bath with continuous stirring.

-

Slowly add methacryloyl chloride (approximately 1.05 molar equivalents) to the cooled solution using a dropping funnel over 30-60 minutes, ensuring the temperature remains at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the mixture to remove the triethylammonium chloride salt.

-

Wash the filtrate sequentially with a dilute HCl solution, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product via vacuum distillation or column chromatography to obtain pure this compound.

The polymerization of this compound can be initiated using a free-radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The following is a representative protocol for solution polymerization.[8][9]

Materials:

-

This compound monomer

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as initiator

-

Anhydrous solvent (e.g., toluene, ethyl acetate, or a fluorinated solvent)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and oil bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve the this compound monomer in the chosen anhydrous solvent within a Schlenk flask equipped with a magnetic stir bar.

-

Add the radical initiator (typically 0.1-1 mol% with respect to the monomer).

-

De-gas the solution to remove oxygen, which inhibits polymerization. This can be done by performing three freeze-pump-thaw cycles or by bubbling an inert gas through the solution for at least 30 minutes.[10]

-

Heat the reaction mixture to the appropriate temperature (typically 60-80 °C for AIBN) in an oil bath under an inert atmosphere with continuous stirring.[10]

-

Allow the polymerization to proceed for a set time (e.g., 6-24 hours), depending on the desired molecular weight and conversion.

-

To terminate the reaction, cool the flask to room temperature and expose the solution to air.

-

Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).

-

Collect the polymer precipitate by vacuum filtration.

-

Wash the collected polymer with the non-solvent to remove any unreacted monomer and initiator.

-

Dry the final polymer product in a vacuum oven until a constant weight is achieved.

Process and Relationship Visualizations

The following diagrams illustrate the key chemical transformations involving this compound.

Caption: Synthesis of this compound.

Caption: Free-Radical Polymerization of DFHM.

Applications and Relevance

This compound is primarily used as a comonomer in the production of specialty polymers. The incorporation of this monomer into a polymer backbone can significantly enhance several material properties:

-

Hydrophobicity and Oleophobicity: The fluorinated alkyl chain imparts low surface energy, leading to surfaces that repel both water and oils. This is highly desirable for creating protective and anti-fouling coatings.[4]

-

Chemical Stability and Weather Resistance: The strong carbon-fluorine bonds contribute to excellent resistance against chemical attack and degradation from UV light and weathering.[4]

-

Biomedical Applications: While not a drug itself, polymers containing this monomer can be used to create biocompatible coatings for medical devices or as components in specialized drug delivery systems where controlled surface interactions are critical. The hydrophobic nature can be leveraged in the formation of nanoparticles or micelles for encapsulating therapeutic agents.[11]

Its ability to be copolymerized with a wide range of other acrylic and methacrylic monomers allows for the precise tuning of polymer properties to meet the demands of specific high-performance applications.[4]

References

- 1. This compound CAS#: 2261-99-6 [m.chemicalbook.com]

- 2. specialchem.com [specialchem.com]

- 3. specialchem.com [specialchem.com]

- 4. chembk.com [chembk.com]

- 5. 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate | C11H8F12O2 | CID 102236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:2261-99-6 | Chemsrc [chemsrc.com]

- 7. This compound | 2261-99-6 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. benchchem.com [benchchem.com]

- 11. myuchem.com [myuchem.com]

An In-depth Technical Guide to 1H,1H,7H-Dodecafluoroheptyl Methacrylate (CAS: 2261-99-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H,7H-Dodecafluoroheptyl methacrylate is a fluorinated acrylate monomer valued for its ability to impart unique properties to polymers.[1] Its structure, featuring a methacrylate functional group attached to a dodecafluoroheptyl chain, allows it to be readily polymerized into materials with low surface energy, high hydrophobicity, and excellent chemical resistance.[1][2][3] These characteristics make it a compound of significant interest in the development of advanced materials for various applications, including specialty coatings and, of particular relevance to this audience, the surface modification of biomedical devices.[4]

The incorporation of fluorinated monomers like this compound into polymers for biomedical applications can enhance their biocompatibility and performance.[4] The low surface energy of these polymers can reduce protein adsorption and cell adhesion, which is often a critical factor in the design of medical implants, drug delivery systems, and diagnostic tools.[5] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, polymerization, and potential applications of this compound, with a focus on its relevance to the field of drug development and biomedical research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in chemical reactions and its performance characteristics in polymeric materials.

| Property | Value | Reference(s) |

| CAS Number | 2261-99-6 | [6][7][8] |

| Molecular Formula | C11H8F12O2 | [1][7] |

| Molecular Weight | 400.16 g/mol | [1][7] |

| Appearance | Colorless to light yellow/orange clear liquid | [6] |

| Boiling Point | 112 °C | [6] |

| Density | 1.536 g/cm³ | [6] |

| Refractive Index | 1.349 | [6] |

| Flash Point | 104 °C | [6] |

| Storage Temperature | Keep Cold | [6] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 1H,1H,7H-dodecafluoroheptanol with methacrylic acid or one of its more reactive derivatives, such as methacryloyl chloride. A general experimental protocol for the synthesis via esterification with methacryloyl chloride is outlined below.

Experimental Protocol: Esterification

Materials:

-

1H,1H,7H-Dodecafluoroheptanol

-

Methacryloyl chloride

-

Triethylamine (or other suitable non-nucleophilic base)

-

Anhydrous dichloromethane (or other suitable aprotic solvent)

-

Anhydrous magnesium sulfate (or other suitable drying agent)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Standard glassware for extraction and purification

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H,1H,7H-dodecafluoroheptanol and triethylamine in anhydrous dichloromethane. The molar ratio of triethylamine to the alcohol should be approximately 1.1:1.

-

Cool the reaction mixture to 0 °C using an ice bath, with continuous stirring.

-

Slowly add methacryloyl chloride (approximately 1.05 molar equivalents relative to the alcohol) to the cooled solution via a dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a small amount of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess triethylamine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Synthesis workflow for this compound.

Polymerization of this compound

This compound can be polymerized through various methods, with free-radical polymerization being a common and versatile approach. This allows for the creation of homopolymers or copolymers with a wide range of other vinyl monomers, enabling the tuning of the final material's properties.

Experimental Protocol: Free-Radical Polymerization

Materials:

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) or other suitable radical initiator

-

Anhydrous solvent (e.g., toluene, ethyl acetate, or a fluorinated solvent)

-

Schlenk flask or reaction vessel with a condenser

-

Magnetic stirrer

-

Oil bath or other heating apparatus

-

Inert gas supply (nitrogen or argon)

-

Non-solvent for precipitation (e.g., methanol, hexane)

Procedure:

-

Dissolve the this compound monomer and the radical initiator (AIBN, typically 0.1-1 mol% with respect to the monomer) in the chosen anhydrous solvent in a Schlenk flask equipped with a magnetic stir bar.

-

De-gas the solution to remove oxygen, which can inhibit free-radical polymerization. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (nitrogen or argon) through the solution for at least 30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) in an oil bath under an inert atmosphere with continuous stirring. The polymerization time can range from a few hours to 24 hours, depending on the desired molecular weight and conversion.

-

Monitor the progress of the polymerization by taking samples and analyzing the monomer conversion using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Once the desired conversion is reached, cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly adding the reaction solution to a stirred non-solvent.

-

Collect the precipitated polymer by filtration, wash it with the non-solvent to remove any unreacted monomer and initiator residues, and dry it under vacuum to a constant weight.

General workflow for free-radical polymerization.

Applications in Biomedical Research and Drug Development

While direct applications of poly(this compound) in drug delivery are not extensively documented in publicly available literature, the unique properties of this and similar fluorinated polymers suggest significant potential in the biomedical field.[4] The primary application area is in the surface modification of medical devices to improve their biocompatibility and functionality.[5][9]

Surface Modification of Medical Devices

The hydrophobic and oleophobic nature of polymers derived from this compound makes them excellent candidates for creating anti-fouling surfaces on medical devices.[4] Such coatings can prevent the adhesion of proteins, bacteria, and other biological entities, which is a major cause of device failure and infection.[5]

Potential Applications:

-

Implants: Coating orthopedic or dental implants to reduce bacterial adhesion and biofilm formation.

-

Catheters and Tubing: Modifying the surfaces of catheters and medical tubing to reduce friction and prevent the buildup of biological materials.[4]

-

Surgical Tools: Creating non-stick surfaces on surgical instruments.

-

Microfluidic Devices: Modifying the channels of microfluidic devices to control fluid flow and prevent the adhesion of analytes.

Logical flow of surface modification for biomedical devices.

Safety and Handling

This compound is classified as an irritant.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile fluorinated monomer with significant potential for the development of advanced materials. Its synthesis and polymerization are achievable through standard chemical techniques. For researchers and professionals in drug development and biomedical sciences, the primary value of this compound lies in its ability to create highly hydrophobic and biocompatible surfaces. The application of polymers derived from this monomer for the surface modification of medical devices offers a promising avenue for enhancing their safety and efficacy. Further research into the biocompatibility and specific interactions of these polymers with biological systems will be crucial for realizing their full potential in medical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. specialchem.com [specialchem.com]

- 3. specialchem.com [specialchem.com]

- 4. polymersolutions.com [polymersolutions.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound CAS#: 2261-99-6 [m.chemicalbook.com]

- 7. 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate | C11H8F12O2 | CID 102236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CAS#:2261-99-6 | Chemsrc [chemsrc.com]

- 9. Medical Coatings and Modification Technologies for Medical Devices: The Need and Advantages | Blog [rootsanalysis.com]

Spectroscopic Profile of 1H,1H,7H-Dodecafluoroheptyl Methacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1H,1H,7H-Dodecafluoroheptyl methacrylate (CAS No. 2261-99-6), a fluorinated monomer of significant interest in polymer and materials science. This document outlines the expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Introduction

This compound is a specialty monomer utilized in the synthesis of fluorinated polymers. These polymers exhibit unique properties such as low surface energy, high thermal stability, and chemical resistance, making them suitable for a wide range of applications, including advanced coatings, optical materials, and biomedical devices. Accurate spectroscopic characterization is crucial for quality control, reaction monitoring, and understanding the structure-property relationships of polymers derived from this monomer.

Spectral Data

The following sections present the expected spectral data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.15 | s | 1H | CH ₂=C (cis to C=O) |

| 5.60 | s | 1H | CH ₂=C (trans to C=O) |

| 6.0 - 5.8 (tt) | Triplet of triplets | 1H | CH F₂ |

| 4.50 (t) | Triplet | 2H | O-CH ₂ |

| 1.95 | s | 3H | C-CH ₃ |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 166.5 | C =O |

| 135.8 | CH₂=C |

| 126.5 | C H₂=C |

| 106.0 - 120.0 (m) | C F₂ groups |

| 108.0 (t) | C HF₂ |

| 57.0 (t) | O-C H₂ |

| 18.2 | C-C H₃ |

Table 3: Predicted ¹⁹F NMR Spectral Data (CDCl₃, 376 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| -113 to -115 | -O-CH₂-CF₂ - |

| -122 to -124 | -CF₂-CF₂ -CF₂- |

| -124 to -126 | -CF₂-CF₂ -CHF₂ |

| -129 to -131 | -CF₂-CF₂ -CF₂- |

| -138 to -140 | -CF₂ -CHF₂ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Table 4: FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-3000 | Medium | C-H stretch (sp³ and sp²) |

| 1725-1740 | Strong | C=O stretch (ester) |

| 1638 | Medium | C=C stretch (alkene) |

| 1100-1350 | Strong, Broad | C-F stretch |

| 1150-1250 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

While a publicly available mass spectrum for this specific compound is not readily found, the expected fragmentation pattern under electron ionization (EI) can be predicted.

Table 5: Predicted Mass Spectrometry Fragmentation Data (EI-MS)

| m/z | Predicted Fragment |

| 400 | [M]⁺ (Molecular Ion) |

| 385 | [M - CH₃]⁺ |

| 369 | [M - OCH₃]⁺ |

| 331 | [M - C₄H₅O]⁺ |

| 69 | [CF₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a 400 MHz spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

-

¹⁹F NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 64

-

Relaxation Delay: 2.0 s

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal TMS standard (0 ppm for ¹H and ¹³C NMR).

FTIR Spectroscopy

-

Sample Preparation: A drop of the neat liquid this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A standard FTIR spectrometer equipped with a diamond ATR accessory.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

-

Data Processing: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: The neat liquid sample is introduced into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Instrumentation: A mass spectrometer capable of electron ionization (EI).

-

Acquisition (for GC-MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

GC Column: A suitable capillary column for separating volatile organic compounds (e.g., DB-5ms).

-

Temperature Program: An appropriate temperature gradient to ensure good separation and peak shape.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

thermal properties (Tg, TGA) of poly(1H,1H,7H-Dodecafluoroheptyl methacrylate)

An In-depth Technical Guide to the Thermal Properties of Poly(1H,1H,7H-Dodecafluoroheptyl Methacrylate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties, specifically the glass transition temperature (Tg) and thermogravimetric analysis (TGA), of poly(this compound). Due to the limited availability of direct experimental data for this specific homopolymer in publicly accessible literature, this guide synthesizes information from studies on structurally similar fluorinated acrylate and methacrylate polymers to provide a well-founded estimation of its thermal behavior.

Introduction to Poly(this compound)

Poly(this compound) is a fluorinated polymer belonging to the family of poly(meth)acrylates. The presence of a significant fluorinated side chain imparts unique properties to the material, including low surface energy, hydrophobicity, and high thermal and chemical resistance. These characteristics make it a material of interest for a variety of applications, including specialty coatings, biomedical devices, and drug delivery systems where thermal stability is a critical parameter. Understanding the thermal properties of this polymer is crucial for defining its processing window and predicting its performance at elevated temperatures.

Glass Transition Temperature (Tg)

The glass transition temperature (Tg) is a critical thermal property that defines the transition of an amorphous polymer from a rigid, glassy state to a more flexible, rubbery state. This transition is reversible and is accompanied by a change in heat capacity, which can be measured by Differential Scanning Calorimetry (DSC).

Estimated Glass Transition Temperature

| Polymer | Fluoroalkyl Chain Length (y) | Glass Transition Temperature (Tg) in K | Glass Transition Temperature (Tg) in °C |

| PFA-C1 | 1 | 271 | -2 |

| PFA-C2 | 2 | 259 | -14 |

| PFA-C4 | 4 | 249 | -24 |

| PFA-C6 | 6 | 243 | -30 |

| Poly(this compound) (Estimated) | 7 | ~240 | ~-33 |

Data for PFA-Cy series sourced from "Fluoroalkyl Acrylate Polymers and Their Applications"[1].

Based on the trend of decreasing Tg with increasing fluoroalkyl side-chain length, the glass transition temperature of poly(this compound) is estimated to be approximately -33 °C (240 K) . The introduction of the longer, flexible fluorinated side chain increases the free volume within the polymer, allowing for segmental motion at lower temperatures.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is used to characterize the thermal stability of a material by measuring its weight change as a function of temperature in a controlled atmosphere. This analysis provides information on decomposition temperatures, the presence of volatiles, and the overall thermal stability of the polymer.

Expected Thermal Decomposition Behavior

Specific TGA data for poly(this compound) is not available in the current literature. However, the thermal degradation of similar poly(methacrylate)s and fluoropolymers has been studied. For instance, poly(methyl methacrylate) (PMMA) typically exhibits a major weight loss around 390 °C[2]. Copolymers containing perfluoroalkyl ethyl methacrylate have shown decomposition in multiple stages, with the final decomposition occurring around 381 °C.

Based on these related materials, the thermal decomposition of poly(this compound) is expected to occur at a relatively high temperature, likely in the range of 350 °C to 400 °C . The strong C-F bonds in the side chain are expected to contribute to the high thermal stability of the polymer. The degradation mechanism is likely to involve a combination of side-chain scission and main-chain depolymerization.

Experimental Protocols

The following are detailed, representative experimental protocols for conducting DSC and TGA analyses on poly(this compound), based on standard practices for similar polymers.

Differential Scanning Calorimetry (DSC) Protocol

Caption: Workflow for DSC analysis to determine the glass transition temperature (Tg).

-

Sample Preparation: A small sample of the polymer (5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrumentation: The analysis is performed using a differential scanning calorimeter. The instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

Thermal Program:

-

The sample is first cooled to a temperature well below the expected Tg (e.g., -80 °C) and held isothermally for a few minutes to ensure thermal equilibrium.

-

A first heating scan is performed at a controlled rate (e.g., 10 °C/min) to a temperature above the expected Tg (e.g., 150 °C). This step is to erase any prior thermal history of the polymer.

-

The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10 °C/min).

-

A second heating scan is performed under the same conditions as the first. The data from this second scan is used to determine the Tg.

-

-

Data Analysis: The glass transition is observed as a step-change in the heat flow curve. The Tg is typically reported as the midpoint of this transition.

Thermogravimetric Analysis (TGA) Protocol

Caption: Workflow for TGA to determine the thermal stability and decomposition profile.

-

Sample Preparation: A sample of the polymer (10-15 mg) is placed in a tared TGA pan, typically made of platinum or alumina.

-

Instrumentation: The analysis is conducted using a thermogravimetric analyzer. The furnace is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a non-oxidative environment.

-

Thermal Program:

-

The sample is equilibrated at room temperature.

-

The temperature is then ramped up at a constant heating rate (e.g., 10 °C/min) to a temperature high enough to ensure complete decomposition (e.g., 600 °C).

-

-

Data Analysis: The weight of the sample is recorded as a function of temperature. The resulting TGA curve (weight % vs. temperature) and its derivative (DTG curve, rate of weight loss vs. temperature) are analyzed to determine the onset of decomposition, the peak decomposition temperature(s), and the percentage of residual mass.

Logical Relationship of Thermal Properties

The following diagram illustrates the relationship between the chemical structure of the polymer and its resulting thermal properties.

Caption: Influence of polymer structure on its key thermal properties.

Conclusion

While direct experimental data for poly(this compound) remains elusive in readily available scientific literature, a strong estimation of its thermal properties can be made based on the behavior of homologous and structurally similar polymers. The polymer is expected to have a sub-ambient glass transition temperature, making it flexible at room temperature, and high thermal stability, with decomposition initiating at elevated temperatures. The provided experimental protocols offer a robust framework for the empirical determination of these crucial thermal characteristics, which are vital for the successful application of this material in research and development.

References

Solubility of 1H,1H,7H-Dodecafluoroheptyl Methacrylate in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H,1H,7H-Dodecafluoroheptyl methacrylate is a fluorinated monomer utilized in the synthesis of specialty polymers with applications in low surface energy coatings, hydrophobic materials, and biomedical devices. Understanding its solubility in various organic solvents is critical for its polymerization, processing, and application. This technical guide provides an overview of the expected solubility of this compound based on the general behavior of similar fluorinated compounds and outlines a standard experimental protocol for determining its solubility. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide emphasizes qualitative assessment and standardized methodology.

Qualitative Solubility Profile

Fluorinated (meth)acrylates are known to be hydrophobic and often exhibit limited solubility in common organic solvents.[1][2] The high degree of fluorination in the heptyl chain of this compound significantly influences its interaction with solvents. Generally, "like dissolves like" is a guiding principle. Therefore, this monomer is expected to have better solubility in fluorinated organic solvents. Its solubility in conventional, non-fluorinated organic solvents is likely to be limited.

Expected Solubility Trends:

-

High Expected Solubility: Fluorinated solvents (e.g., hexafluoroisopropanol, trifluorotoluene, perfluoroalkanes).

-

Moderate to Low Expected Solubility: Non-polar and moderately polar aprotic solvents (e.g., tetrahydrofuran, acetone, ethyl acetate, toluene).[3]

-

Very Low to Insoluble: Polar protic solvents (e.g., ethanol, methanol) and water.[4]

It is important to note that the corresponding polymer, poly(this compound), is generally expected to be insoluble in most common organic solvents, with the exception of highly fluorinated ones.[1]

Experimental Protocol for Solubility Determination

A standardized experimental protocol is essential for accurately determining the solubility of this compound in various organic solvents. The following outlines a general method for gravimetric determination of solubility.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Micropipettes

-

Drying oven or vacuum oven

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Record the total mass of the vial and the monomer.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the undissolved solute to settle.

-

Centrifuge the vials at a moderate speed to further separate the undissolved solid from the saturated solution.

-

-

Determination of Solute Concentration:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a micropipette.

-

Transfer the supernatant to a pre-weighed, clean, and dry vial.

-

Record the mass of the vial and the supernatant.

-

Evaporate the solvent from the vial in a drying oven or vacuum oven at a temperature below the boiling point of the monomer to avoid degradation.

-

Once the solvent is completely evaporated and a constant mass is achieved, re-weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved monomer is the final mass of the vial and solute minus the initial mass of the empty vial.

-

Solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL), grams per liter of solvent (g/L), or as a weight percentage (wt%).

-

Solubility ( g/100 mL) = (mass of dissolved monomer / volume of supernatant taken) x 100

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: General workflow for the gravimetric determination of solubility.

Conclusion

While specific quantitative solubility data for this compound remains elusive in readily available literature, a qualitative assessment based on its chemical structure suggests a preference for fluorinated organic solvents. For researchers and professionals in drug development and materials science, direct experimental determination of solubility is recommended. The provided standardized protocol offers a reliable method for obtaining this critical data, which is fundamental for the effective use of this monomer in various applications.

References

safety and handling of 1H,1H,7H-Dodecafluoroheptyl methacrylate (MSDS)

An In-depth Technical Guide on the Safety and Handling of 1H,1H,7H-Dodecafluoroheptyl Methacrylate

This technical guide provides comprehensive safety and handling information for this compound (CAS No. 2261-99-6), intended for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the substance's properties and associated hazards.

Chemical Identification

-

Synonyms: 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 2-methylprop-2-enoate, 1H,1H,7H-Perfluoroheptyl methacrylate[3]

Hazard Identification

This compound is classified as hazardous. The following table summarizes its GHS hazard classifications as aggregated from various sources. It is important to note that the toxicological properties have not been fully investigated.

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[3] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[3] |

| Acute Toxicity, Inhalation | Category 1 | H330: Fatal if inhaled[3] |

Signal Word: Danger[3]

Hazard Pictograms:

-

GHS06 (Skull and Crossbones)

-

GHS08 (Health Hazard)

Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves, eye protection, and face protection. In case of inadequate ventilation, wear respiratory protection.[7]

-

Response:

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

If on skin: Wash with plenty of soap and water.[8]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[8]

-

If experiencing respiratory symptoms: Call a POISON CENTER or doctor.[7]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[8]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[7][8]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Physical State | Liquid[8] |

| Boiling Point | 208.2 ± 40.0 °C at 760 mmHg[1] |

| Flash Point | 77.7 ± 22.2 °C[1] |

| Density | 1.5 ± 0.1 g/cm³[1] |

| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C[1] |

| LogP | 7.08[1] |

Handling and Storage

Safe Handling:

-

Handle in accordance with good industrial hygiene and safety practices.[9]

-

Wear appropriate personal protective equipment (see Section 5).

-

Wash hands and any exposed skin thoroughly after handling.[8]

Safe Storage:

-

Store away from incompatible materials such as strong oxidizing agents.[8]

-

The substance is light-sensitive; protect from light.[8]

Personal Protective Equipment (PPE)

Proper PPE is critical to minimize exposure. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.

Caption: PPE selection workflow for handling the methacrylate.

First Aid Measures

In case of exposure, follow these first aid protocols immediately.

-

General Advice: If symptoms persist, seek medical attention.[8] Show the safety data sheet to the doctor in attendance.[9]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[8]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[8] Remove contaminated clothing and shoes. If skin irritation persists, call a physician.[8]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[8][14]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get immediate medical attention.[8][10][12]

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[9]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may spread the fire.[9]

-

Specific Hazards: Thermal decomposition or combustion may produce irritating and highly toxic gases, including carbon oxides and hydrogen fluoride.[9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][9]

Accidental Release (Spill) Response

A systematic approach is required to safely manage spills and prevent environmental contamination.

Experimental Protocol for Spill Cleanup:

-

Ensure Personal Safety: Evacuate non-essential personnel. Ensure adequate ventilation and eliminate all ignition sources.[14] Don personal protective equipment as outlined in Section 5, including respiratory protection.[14]

-

Containment: Prevent the spill from spreading and entering drains, sewers, or waterways.[8]

-

Absorption: Soak up the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[8][10]

-

Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[14]

-

Decontamination: Clean the spill area thoroughly. Flush the area with water, but prevent runoff from entering drains.[9]

-

Disposal: Dispose of the contaminated waste in accordance with local, state, and federal regulations.[8]

Caption: Step-by-step workflow for responding to a chemical spill.

Stability and Reactivity

-

Reactivity: No hazardous reactions under normal processing.[8]

-

Chemical Stability: Stable under recommended storage conditions, but is sensitive to light.[8] Can undergo rapid polymerization if not properly inhibited, which can be accelerated by heat or contamination.[11]

-

Conditions to Avoid: Exposure to light, heat, flames, sparks, and high temperatures.[8][9]

-

Incompatible Materials: Strong oxidizing agents.[8]

-

Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon oxides and hydrogen fluoride.

Toxicological and Ecological Information

-

Toxicological Information: The toxicological properties of this specific compound have not been fully investigated.[8] However, GHS classifications from aggregated sources indicate potential for acute toxicity if swallowed, in contact with skin, or inhaled. It is also classified as a skin and eye irritant.[3]

-

Ecological Information: This substance is considered toxic to aquatic life with long-lasting effects.[8] It is immiscible with water and may persist in the environment.[8] Due to its low water solubility, it is not likely to be mobile in the environment.[8] It is crucial to prevent its release into surface water or sanitary sewer systems.[8]

Disposal Considerations

-

Waste Disposal: Waste is classified as hazardous.[15] Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[7] Do not dispose of into sewer systems.[15]

-

Contaminated Packaging: Dispose of contaminated packaging at a hazardous or special waste collection point.[15]

References

- 1. This compound | CAS#:2261-99-6 | Chemsrc [chemsrc.com]

- 2. This compound | 2261-99-6 [chemicalbook.com]

- 3. 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate | C11H8F12O2 | CID 102236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound CAS#: 2261-99-6 [m.chemicalbook.com]

- 6. Buy this compound (EVT-320478) | 2261-99-6 [evitachem.com]

- 7. bg.cpachem.com [bg.cpachem.com]

- 8. fishersci.com [fishersci.com]

- 9. media.adeo.com [media.adeo.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 12. chemical-concepts.com [chemical-concepts.com]

- 13. paintdocs.com [paintdocs.com]

- 14. echemi.com [echemi.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to 1H,1H,7H-Dodecafluoroheptyl Methacrylate: Properties, Suppliers, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1H,1H,7H-Dodecafluoroheptyl methacrylate (DFHMA), a fluorinated monomer critical for the development of advanced polymers and functional surfaces. This document details its chemical and physical properties, lists commercial suppliers, and outlines its synthesis and polymerization, with a focus on applications relevant to research and development.

Core Properties and Specifications

This compound (CAS No. 2261-99-6) is a specialized methacrylate ester.[1] Its structure is distinguished by a significant fluorinated alkyl chain, which imparts unique characteristics to the polymers derived from it.[1] The presence of twelve fluorine atoms results in exceptionally low surface energy, high hydrophobicity and oleophobicity, chemical resistance, and thermal stability.[1][2][3] These properties make it a valuable component in the synthesis of materials for specialized applications, including protective coatings and advanced biomedical devices.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2261-99-6 | [1][4][5][6][7] |

| Molecular Formula | C₁₁H₈F₁₂O₂ | [1][5][6][7] |

| Molecular Weight | 400.16 g/mol | [1][5][6][7] |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 2-methylprop-2-enoate | [6] |

| Density | 1.581 g/mL at 25 °C (lit.) | [8] |

| Refractive Index | n20/D 1.342 (lit.) | [8] |

| Boiling Point | 112 °C | [9] |

| Flash Point | 104 °C | [9] |

| EINECS Number | 218-863-9 | [5][6] |

Commercial Availability

This compound is available from a number of chemical suppliers who specialize in fluorinated compounds and polymer science materials. While availability and packaging may vary, the following companies are listed as commercial suppliers.

Table 2: Commercial Suppliers of this compound

| Supplier | Website/Contact Information | Notes |

| EvitaChem | www.evitachem.com | Catalog Number: EVT-320478[1] |

| Chemsrc | www.chemsrc.com | Connects with various manufacturers like Zhongshan Xingrui Chemical Co., Ltd.[4] |

| VEGSTD | www.vegstd.com | Provides the product on request.[10] |

| Polysciences, Inc. | www.polysciences.com | A well-known supplier of specialty monomers.[2][11] |

| ChemicalBook | www.chemicalbook.com | Lists multiple suppliers, including Henan Fengda Chemical Co., Ltd.[3] |

| Santa Cruz Biotechnology | www.scbt.com | Offers the compound for research use.[7] |

Synthesis and Polymerization

3.1. Synthesis Pathway

The synthesis of this compound is typically achieved through the esterification of 1H,1H,7H-dodecafluoroheptanol with a methacrylic acid derivative, such as methacryloyl chloride or methacrylic acid itself.[1][4] This reaction forms the methacrylate ester bond, attaching the polymerizable functional group to the fluorinated alkyl chain.

3.2. Polymerization and Copolymerization

DFHMA is primarily used as a monomer in polymerization reactions to produce fluorinated polymers. It readily undergoes free-radical polymerization, often initiated by thermal initiators like azobisisobutyronitrile (AIBN).[1]

A key application is its use in copolymerization with various non-fluorinated monomers. This strategy allows for the precise tuning of the final polymer's properties. By incorporating DFHMA, researchers can impart hydrophobicity, oleophobicity, and low surface energy to a wide range of materials.[1]

Common comonomers include:

-

Butyl Acrylate (BA): To enhance the flexibility and processing characteristics of the resulting polymer emulsions.[1]

-

N-Vinyl Pyrrolidone (NVP): To create amphiphilic materials capable of interacting with both polar and non-polar compounds.[1]

-

Styrene (St): To improve the mechanical properties of the final copolymer.[1]

-

Octadecyl Acrylate (ODA): To further enhance the low surface energy and hydrophobicity of latex films.[1]

Experimental Protocol: Free-Radical Polymerization

The following is a generalized protocol for the free-radical solution polymerization of this compound. This procedure serves as a starting point and should be optimized for specific research applications. A similar protocol is often used for other fluorinated acrylate monomers.[12]

Materials:

-

This compound (DFHMA) monomer

-

Azobisisobutyronitrile (AIBN) as a radical initiator

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Ethyl Acetate)

-

Schlenk flask or similar reaction vessel with a magnetic stir bar

-

Inert gas (Nitrogen or Argon)

-

Precipitation solvent (e.g., Methanol, Hexane)

References

- 1. Buy this compound (EVT-320478) | 2261-99-6 [evitachem.com]

- 2. specialchem.com [specialchem.com]

- 3. This compound | 2261-99-6 [chemicalbook.com]

- 4. This compound | CAS#:2261-99-6 | Chemsrc [chemsrc.com]

- 5. This compound CAS#: 2261-99-6 [m.chemicalbook.com]

- 6. 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate | C11H8F12O2 | CID 102236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. echemi.com [echemi.com]

- 9. chembk.com [chembk.com]

- 10. vegstd.com [vegstd.com]

- 11. specialchem.com [specialchem.com]

- 12. benchchem.com [benchchem.com]

A Technical Guide to the Discovery and History of Fluorinated Methacrylates for Researchers, Scientists, and Drug Development Professionals

Introduction: The incorporation of fluorine into methacrylate polymers has given rise to a class of materials with a unique and highly desirable set of properties, including exceptional thermal and chemical stability, low surface energy, and biocompatibility. These characteristics have made fluorinated methacrylates indispensable in a wide range of applications, from advanced coatings and optical materials to sophisticated drug delivery systems. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and properties of these remarkable compounds, with a focus on their relevance to the scientific and drug development communities.

A Historical Perspective: From an Accidental Discovery to Advanced Monomers

The journey of fluorinated methacrylates is intrinsically linked to the broader history of fluoropolymer chemistry. The field was born from a serendipitous discovery in 1938 by Dr. Roy J. Plunkett at DuPont, who accidentally polymerized tetrafluoroethylene (TFE) to create polytetrafluoroethylene (PTFE), a material with unprecedented chemical inertness and thermal stability.[1][2] This landmark event ignited a wave of research into fluorinated organic compounds.

While the initial focus was on perfluorinated polymers like PTFE, the latter half of the 20th century saw growing interest in combining the unique properties of fluorine with the processability of acrylic polymers. While an exact date for the first synthesis of a fluorinated methacrylate remains elusive in historical records, early patents for these monomers began to appear in the 1960s. For instance, U.S. Patent 3,287,399, filed in the mid-1960s, describes the preparation of 2,2,2-trifluoroethyl methacrylate through the direct esterification of methacrylic acid and trifluoroethanol.[3] This period marked the beginning of the exploration of fluoroalkyl methacrylates for various applications.

The initial applications of methacrylate polymers were prominent in the field of dentistry, starting in the 1950s with the use of poly(methyl methacrylate) (PMMA) for dental prosthetics.[4] The introduction of fluorinated monomers into dental composites came later, with the aim of enhancing properties such as hydrophobicity (water repellency) and reducing water sorption, which could improve the longevity of dental restorations.[5] Patents from the 1980s and 1990s describe the use of various fluoroalkyl group-containing (meth)acrylate esters in dental technology, highlighting their lower solubility and higher mechanical strength when cured.[6]

The 1990s also saw significant advancements in polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allowed for the synthesis of well-defined fluorinated poly(meth)acrylates with controlled molecular weights and architectures.[7] This opened up new possibilities for their application in more sophisticated areas, including drug delivery and biomedical devices.

Timeline of Key Developments:

Physicochemical Properties of Fluorinated Methacrylates

The defining characteristic of fluorinated methacrylates is the presence of fluorine atoms in the ester side chain. The high electronegativity and strong bond energy of the carbon-fluorine bond impart a unique set of physicochemical properties to these monomers and their corresponding polymers.

Table 1: Physicochemical Properties of Common Fluorinated Methacrylate Monomers

| Monomer Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Density (g/mL at 25 °C) | Refractive Index (n20/D) | Boiling Point (°C) |

| 2,2,2-Trifluoroethyl methacrylate | TFEMA | C6H7F3O2 | 168.11 | 1.181[8] | 1.361[8] | 59 (at 100 mmHg)[8] |

| 1H,1H,5H-Octafluoropentyl methacrylate | OFPMA | C9H8F8O2 | 300.14 | ~1.46 | ~1.36 | 75-77 (at 15 mmHg) |

| Hexafluoroisopropyl methacrylate | HFIPMA | C7H6F6O2 | 236.11 | ~1.39 | 1.331[9] | 110-112 |

| 2-(Perfluorohexyl)ethyl methacrylate | PFHEMA | C12H9F13O2 | 432.17 | ~1.54 | ~1.34 | 95-97 (at 5 mmHg) |

| Dodecafluoroheptyl Methacrylate | DFHMA | C11H7F12O2 | 419.15 | ~1.58 | ~1.34 | 85-87 (at 10 mmHg) |

Table 2: Properties of Selected Poly(fluoroalkyl methacrylate)s

| Polymer Name | Abbreviation | Glass Transition Temperature (Tg, °C) | Water Contact Angle (°) |

| Poly(2,2,2-trifluoroethyl methacrylate) | PTFEMA | 69[10] | ~88 |

| Poly(1H,1H,5H-octafluoropentyl methacrylate) | POFPMA | ~35 | ~110 |

| Poly(hexafluoroisopropyl methacrylate) | PHFIPMA | ~95 | ~115 |

| Poly(2-(perfluorohexyl)ethyl methacrylate) | PPFHEMA | ~-10 | 109[11] |

Key Experimental Protocols

The synthesis of fluorinated methacrylates and their subsequent polymerization are crucial steps in the development of new materials. Below are detailed methodologies for key experimental procedures.

Synthesis of 2,2,2-Trifluoroethyl Methacrylate (TFEMA)

This protocol is based on the esterification of methacrylic acid with 2,2,2-trifluoroethanol.

Materials:

-

Methacrylic acid

-

Thionyl chloride

-

N,N-Dimethylformamide (DMF)

-

Phenothiazine (polymerization inhibitor)

-

2,2,2-Trifluoroethanol

-

4-Dimethylaminopyridine (DMAP, catalyst)

-

20 wt% Sodium hydroxide (NaOH) solution

-

Saturated brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a reactor equipped with a heater, stirrer, thermometer, and reflux condenser, add 120 g (1 mol) of thionyl chloride and 0.8 g of phenothiazine.[1]

-

Under stirring at 20-25 °C, slowly add a mixed solution of 93 g (1.1 mol) of methacrylic acid and 1 mL of DMF.[1]

-

Heat the mixture to 50 ± 2 °C and maintain for 2 hours to form methacryloyl chloride.[1]

-

Slowly add a mixed solution of 90 g (0.9 mol) of 2,2,2-trifluoroethanol and 0.4 g of DMAP.[1]

-

Control the reaction temperature at 60 ± 5 °C for 4 hours.[1]

-

Cool the reaction mixture to room temperature and neutralize with 20 wt% NaOH solution to a pH of 7.[1]

-

Separate the organic layer, wash with saturated brine, and dry over anhydrous MgSO4.[1]

-

Purify the product by vacuum distillation, collecting the fraction at 45-47 °C / 140 mmHg to obtain 2,2,2-trifluoroethyl methacrylate as a colorless transparent liquid.[1]

Workflow for TFEMA Synthesis:

RAFT Polymerization of Fluorinated Methacrylates

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile method for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions.

Materials:

-

Fluorinated methacrylate monomer (e.g., dodecafluoroheptyl methacrylate, DFHMA)

-

Methyl methacrylate (MMA, as comonomer)

-

2,2'-Azobisisobutyronitrile (AIBN, initiator)

-

Cumyl dithiobenzoate (CDB, RAFT agent)

-

Tetrahydrofuran (THF, solvent)

-

Supercritical carbon dioxide (scCO2, for dispersion polymerization)

Procedure for Synthesis of a Fluorinated Macro-RAFT Agent (PDFMA-CDB):

-

Prepare a solution of DFHMA (10 g, 0.025 mol), AIBN (0.027 g, 1.7 × 10⁻⁴ mol), CDB (0.227 g, 8.3 × 10⁻⁴ mol) in THF (10 mL) in a vial with a magnetic stirrer.[12]

-

Degas the solution with three freeze-pump-thaw cycles to remove oxygen.[12]

-

Purge the reactor with nitrogen and place it in a water bath at 70 °C with continuous stirring.[12]

-

After 8 hours, terminate the polymerization by cooling the vial in an ice-water bath.[12]

Procedure for RAFT Dispersion Polymerization to form Diblock Copolymers (PDFMA-b-PMMA):

-

Add the PDFMA-CDB macro-RAFT agent (e.g., 0.747 g, 5.7 × 10⁻⁵ mol), MMA (4 g, 0.04 mol), and AIBN (0.0047 g, 2.9 × 10⁻⁵ mol) to a high-pressure autoclave.[12]

-

Seal the autoclave and degas with a vacuum pump for 3 minutes.[12]

-

Introduce a designed amount of CO2 into the reactor and heat to 70 °C, adjusting the initial pressure to 29-30 MPa.[12]

-

The polymerization proceeds to form diblock copolymer nanoparticles.[12]

Workflow for RAFT Polymerization:

Applications in Drug Development

The unique properties of fluorinated methacrylates make them highly attractive for various applications in drug development, particularly in the design of advanced drug delivery systems.

Key Advantages in Drug Delivery:

-

Enhanced Stability: The strong carbon-fluorine bond increases the metabolic stability of the polymer carrier, protecting the drug from degradation and prolonging its circulation time.

-

Controlled Lipophilicity: The incorporation of fluorine can be used to fine-tune the lipophilicity of the drug carrier, which can improve its ability to cross cell membranes.

-

Biocompatibility: Many fluorinated polymers exhibit low toxicity and are well-tolerated in biological systems.

-

"Stealth" Properties: The hydrophobic and lipophobic nature of fluorinated segments can reduce non-specific protein adsorption, leading to a "stealth" effect that helps nanoparticles evade the immune system and prolong circulation.

Cellular Uptake and Signaling Pathways

Fluorinated methacrylate-based nanoparticles can be designed to target specific cells or tissues. One common strategy involves decorating the nanoparticle surface with ligands that bind to overexpressed receptors on cancer cells. For example, nanoparticles can be functionalized with peptides containing the Arg-Gly-Asp (RGD) sequence, which targets integrin αvβ3.[13] Integrins are transmembrane receptors that play a crucial role in cell adhesion, migration, and signaling.[14]

Integrin αvβ3-Mediated Endocytosis and Downstream Signaling:

The binding of RGD-functionalized fluorinated methacrylate nanoparticles to integrin αvβ3 can trigger receptor-mediated endocytosis, leading to the internalization of the nanoparticles and their drug cargo. This targeted delivery can enhance the therapeutic efficacy of the drug while minimizing off-target effects. Furthermore, the binding to integrin αvβ3 can modulate downstream signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT and ERK/MAPK pathways.[15]

Conclusion

From their origins in the mid-20th century to their current role in cutting-edge drug delivery systems, fluorinated methacrylates have evolved into a versatile and indispensable class of materials. Their unique combination of properties, stemming from the incorporation of fluorine, has enabled significant advancements in various fields, particularly in the biomedical and pharmaceutical sciences. The ability to precisely control their synthesis through advanced polymerization techniques like RAFT continues to open up new avenues for the design of "smart" materials with tailored functionalities. For researchers and professionals in drug development, a thorough understanding of the history, properties, and synthesis of fluorinated methacrylates is essential for harnessing their full potential in creating the next generation of therapeutics.

References

- 1. Method for preparing 2,2,2-trifluoroethyl methacrylate - Eureka | Patsnap [eureka.patsnap.com]

- 2. adtech.co.uk [adtech.co.uk]

- 3. CN101168507B - Method for preparing 2,2,2-trifluoroethyl methacrylate - Google Patents [patents.google.com]

- 4. A Historical Perspective on Dental Composite Restorative Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influence of incorporation of fluoroalkyl methacrylates on roughness and flexural strength of a denture base acrylic resin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. patents.justia.com [patents.justia.com]

- 7. notes.fluorine1.ru [notes.fluorine1.ru]

- 8. 2,2,2-Trifluoroethyl methacrylate | 352-87-4 [chemicalbook.com]

- 9. polysciences.com [polysciences.com]

- 10. Table 3 from Transition temperature of poly(methyl methacrylate) determined by time-of-flight secondary ion mass spectrometry and contact angle measurements. | Semantic Scholar [semanticscholar.org]

- 11. US5144056A - Fluorinated acrylic monomers as hydrophobic and oleophobic agents - Google Patents [patents.google.com]

- 12. Synthesis of fluorinated nanoparticles via RAFT dispersion polymerization-induced self-assembly using fluorinated macro-RAFT agents in supercritical c ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08202A [pubs.rsc.org]

- 13. Targeting Integrins in Cancer Nanomedicine: Applications in Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]